CPUL1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

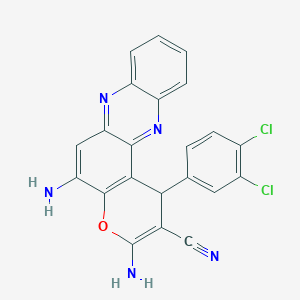

C22H13Cl2N5O |

|---|---|

分子量 |

434.3 g/mol |

IUPAC名 |

3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile |

InChI |

InChI=1S/C22H13Cl2N5O/c23-12-6-5-10(7-13(12)24)18-11(9-25)22(27)30-21-14(26)8-17-20(19(18)21)29-16-4-2-1-3-15(16)28-17/h1-8,18H,26-27H2 |

InChIキー |

HTMNMHIFUPOACL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)N=C3C=C(C4=C(C3=N2)C(C(=C(O4)N)C#N)C5=CC(=C(C=C5)Cl)Cl)N |

製品の起源 |

United States |

Foundational & Exploratory

CPUL1 Mechanism of Action in Hepatocellular Carcinoma: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CPUL1, a novel phenazine analog, has emerged as a promising therapeutic agent against hepatocellular carcinoma (HCC).[1][2] Its mechanism of action is multifaceted, extending beyond typical cytotoxic effects to exploit unique vulnerabilities in cancer cell metabolism and survival pathways. Initial studies identified this compound as an inhibitor of thioredoxin reductase I (TrxR1), leading to excessive reactive oxygen species (ROS) accumulation and subsequent apoptosis.[1] More recent, in-depth analyses combining transcriptomics and metabolomics have unveiled a more complex mechanism involving the suppression of autophagic flux. This compound impedes the degradation of autophagosomes, likely due to lysosomal dysfunction, which exacerbates cellular damage and leads to progressive metabolic failure.[1][2] This dual-pronged assault—inducing oxidative stress while simultaneously blocking the critical cellular recycling process of autophagy—positions this compound as a potent anti-HCC compound. This document provides a detailed overview of its mechanism, supporting preclinical data, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound is a synthetic phenazine derivative developed and optimized for chemotherapeutic application.[1] It has demonstrated significant alleviative effects against HCC, inducing apoptosis in HepG2 cells and causing the regression of H22 xenograft tumors in vivo.[1] The compound's potent anti-proliferative effects across multiple HCC cell lines and in animal models underscore its potential as a lead compound for HCC therapy.[1][2]

Core Mechanism of Action

This compound exerts its anti-cancer effects through a multi-threaded mechanism that culminates in metabolic collapse and cell death. The primary pathways involved are the induction of severe oxidative stress and the blockade of the autophagy-lysosomal system.

Inhibition of Thioredoxin Reductase I (TrxR1) and Induction of Oxidative Stress

Early investigations revealed that this compound treatment suppresses thioredoxin reductase I (TrxR1), a key enzyme in maintaining cellular redox homeostasis.[1] Inhibition of TrxR1 disrupts the thioredoxin system, leading to the generation and accumulation of excessive ROS. This surge in oxidative stress inflicts widespread cellular damage, including lipid peroxidation and DNA damage, ultimately triggering apoptosis.[1]

Suppression of Autophagic Flux

A pivotal discovery in understanding this compound's mechanism is its ability to disrupt autophagy, a cellular process critical for recycling damaged organelles and proteins to sustain metabolism. Integrated omics analysis revealed that this compound treatment impedes autophagic flow by preventing the degradation of autophagosomes, rather than inhibiting their formation.[1][2] This effect is attributed to lysosomal dysfunction, which is essential for the final stage of autophagy where autophagosomes fuse with lysosomes to become autolysosomes for cargo disposal.[1][2] The blockage of this critical survival pathway exacerbates the cellular damage triggered by metabolic stress.[2]

Preclinical Efficacy Data

This compound has demonstrated consistent and potent antitumor effects in both in vitro and in vivo preclinical models of hepatocellular carcinoma.

In Vitro Cytotoxicity

The cytotoxic effects of this compound were evaluated against multiple human HCC cell lines. A dose-dependent inhibition of cell viability was consistently observed.[1]

| Cell Line | IC₅₀ Value (48h Treatment) |

| HUH-7 | 4.39 μM |

| HepG2 | 7.55 μM |

| BEL-7402 | 6.86 μM |

| Table 1: In Vitro Cytotoxicity of this compound in HCC Cell Lines.[1] |

In Vivo Antitumor Activity

The therapeutic potential of this compound was assessed in a xenograft model using BEL-7402 cells implanted in nude mice. The results showed significant inhibition of tumor growth.[1]

| Treatment Group | Dose | Mean Final Tumor Weight (g) | Change vs. Control |

| Control (Vehicle) | N/A | ~1.25 | N/A |

| This compound | 20 mg/kg | ~0.50 | Significant Decrease |

| This compound | 40 mg/kg | ~0.25 | Significant Decrease |

| Sorafenib | 20 mg/kg | ~0.50 | Significant Decrease |

| CTX (Cyclophosphamide) | 20 mg/kg | ~0.60 | Significant Decrease |

| Table 2: In Vivo Efficacy of this compound in BEL-7402 Xenograft Model. This compound at 20 and 40 mg/kg showed potency comparable or superior to positive controls. No significant differences in mouse body weight were observed across groups.[1] |

Key Experimental Methodologies

The characterization of this compound's mechanism of action involved a combination of cellular, molecular, and systems biology approaches.

Cell Viability Assay

-

Method: Cell Counting Kit-8 (CCK-8) assay.[1]

-

Protocol: HCC cell lines (HUH-7, HepG2, BEL-7402) were seeded in 96-well plates. After adherence, cells were treated with a range of this compound concentrations (e.g., 0–14 μM) for 48 hours.[3] CCK-8 solution was then added to each well, and plates were incubated. The absorbance was measured at 450 nm using a microplate reader to determine cell viability relative to untreated controls.[3] IC₅₀ values were calculated from the dose-response curves.

Animal Studies (Xenograft Model)

-

Model: Subcutaneous xenograft nude mice model.[1]

-

Protocol: BEL-7402 HCC cells were injected subcutaneously into the flank of nude mice. When tumors reached a palpable size, mice were randomized into treatment groups (e.g., vehicle control, this compound at 20 and 40 mg/kg, sorafenib at 20 mg/kg).[1][3] Treatments were administered, and tumor volume and mouse body weight were measured every two days.[3] At the end of the study, mice were euthanized, and tumors were excised and weighed. Histopathological analysis (H&E staining) was performed on tumor tissues to observe necrosis.[3]

Autophagy Assessment

-

Transmission Electron Microscopy (TEM): BEL-7402 cells were treated with this compound (e.g., 8 μM) for specified times (e.g., 6h and 48h). Cells were then fixed, dehydrated, embedded, and sectioned. Ultrathin sections were stained and observed under a transmission electron microscope to visualize the accumulation of autophagosomes.[1]

-

Quantitative PCR (qPCR): RNA was extracted from this compound-treated and control cells. After reverse transcription, qPCR was performed to analyze the expression levels of key autophagy-related genes, such as p62, ATG5, ATG9A, ATG12, and ATG4A, to understand the transcriptional response to the treatment.[1]

Integrated Omics Workflow

To achieve a comprehensive understanding of this compound's molecular impact, an integrated transcriptomic and metabolomic analysis was performed.[1][2]

Molecular Signatures of this compound Action

The integrated omics approach provided deep insights into the cellular response to this compound.

-

Transcriptomic Insights: Analysis of differentially expressed genes (DEGs) revealed a time-dependent pattern of signaling network modulation between 6-hour and 48-hour treatments.[1] Among the significantly downregulated genes, LRP1, which is involved in endocytosis and intracellular signaling, was notably highlighted.[1]

-

Metabolomic Profile: Non-targeted metabolomics painted a clear picture of metabolic perturbation and nutritional restriction.[1] A significant depletion of numerous metabolites, particularly amino acids, was observed early in the treatment course (6 hours), suggesting that this compound hampers the metabolic flexibility of HCC cells, contributing to their demise.[1]

Conclusion and Future Directions

This compound is a novel phenazine analog that effectively suppresses hepatocellular carcinoma growth through a potent, dual mechanism of action. It simultaneously induces high levels of oxidative stress via TrxR1 inhibition and blocks cellular recycling by impeding autophagic flux at the lysosomal degradation stage. This combination leads to widespread cellular damage and a progressive metabolic collapse that cancer cells cannot overcome. The robust preclinical data from both in vitro and in vivo models validate its potential as a therapeutic candidate for HCC.

Future research should focus on:

-

Identifying the direct molecular target(s) responsible for the observed lysosomal dysfunction and autophagy blockage.

-

Exploring potential biomarkers to identify patient populations most likely to respond to this compound therapy.

-

Evaluating the efficacy and safety of this compound in combination with other standard-of-care HCC therapies, such as sorafenib or immune checkpoint inhibitors.

-

Conducting further preclinical toxicology and pharmacokinetic studies to advance this compound towards clinical development.

References

- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

CPUL1: A Novel Phenazine Analog with Potent Anti-Hepatocellular Carcinoma Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CPUL1, a novel synthetic phenazine analog, has emerged as a promising therapeutic candidate for the treatment of hepatocellular carcinoma (HCC).[1][2] Extensive preclinical investigations have demonstrated its potent anti-proliferative and pro-apoptotic effects in HCC cell lines and in vivo tumor models.[1] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of this compound, with a focus on its role in modulating autophagic flux. Detailed experimental protocols and data are presented to facilitate further research and development of this compound.

Chemical Structure and Properties

This compound is a phenazine derivative synthesized at China Pharmaceutical University.[1] Its chemical structure is presented in Figure 1. The purity of the synthesized compound has been determined to be 98% by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Figure 1. Chemical Structure of this compound.

In Vitro Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated against multiple human HCC cell lines, including HepG2, BEL-7402, and HUH-7.[1]

Cell Viability Assays

Table 1: Effect of this compound on the Viability of Hepatocellular Carcinoma Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) |

| BEL-7402 | 48h | ~6 |

| HepG2 | 48h | ~8 |

| HUH-7 | 48h | ~7 |

Data are approximated from graphical representations in the source literature.

Colony Formation Assay

The long-term anti-proliferative effect of this compound was assessed using a colony formation assay. Treatment of BEL-7402 cells with this compound resulted in a significant, dose-dependent reduction in colony-forming efficiency, with near-complete inhibition at a concentration of 5 µM.[1]

In Vivo Antitumor Efficacy

The in vivo antitumor activity of this compound was evaluated in a xenograft nude mouse model established with BEL-7402 cells.

Table 2: In Vivo Antitumor Activity of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Weight (end of study) |

| Control (Vehicle) | - | Tail Vein Injection | Not specified |

| This compound | 10 | Tail Vein Injection | Statistically significant reduction |

| This compound | 20 | Tail Vein Injection | Statistically significant reduction |

| This compound | 40 | Tail Vein Injection | Statistically significant reduction |

| Sorafenib | 20 | Intragastric Gavage | Not specified |

| Cyclophosphamide | 20 | Intragastric Gavage | Not specified |

Note: The source material indicates a dose-dependent reduction in tumor volume and weight with this compound treatment but does not provide specific mean tumor weight values in the text.

Mechanism of Action: Suppression of Autophagic Flux

Integrated transcriptomic and metabolomic analyses have revealed that this compound's mechanism of action involves the dysregulation of autophagy.[1] Specifically, this compound treatment leads to the accumulation of autophagosomes by impeding their degradation, rather than affecting their formation.[1][2] This blockage of autophagic flux is thought to exacerbate cellular stress and contribute to the compound's antitumor effects.[1]

Signaling Pathway

References

- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenazine Analog CPUL1: A Technical Guide to its Antitumor Properties in Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel phenazine analog, CPUL1, has emerged as a promising small molecule inhibitor with significant antitumor properties, particularly against hepatocellular carcinoma (HCC). This technical guide provides an in-depth overview of the core preclinical findings related to this compound. It details the quantitative efficacy of this compound in both in vitro and in vivo models, outlines the experimental protocols for key assays, and illustrates the compound's mechanisms of action through detailed signaling pathway diagrams. The primary mechanisms of this compound involve the inhibition of thioredoxin reductase I (TrxR1), leading to heightened oxidative stress and subsequent apoptosis, and the suppression of autophagic flux, which further exacerbates cellular damage in cancer cells. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related phenazine compounds.

Quantitative Antitumor Efficacy of this compound

The antitumor activity of this compound has been quantified through various preclinical assays, demonstrating its potency against hepatocellular carcinoma.

In Vitro Cytotoxicity

This compound exhibits a dose-dependent inhibitory effect on the viability of multiple HCC cell lines. The half-maximal inhibitory concentrations (IC50) were determined after 48 hours of treatment.[1]

| Cell Line | IC50 (µM) |

| HUH-7 | 4.39 |

| HepG2 | 7.55 |

| BEL-7402 | 6.86 |

| Table 1: In Vitro Cytotoxicity of this compound in HCC Cell Lines[1] |

In Vivo Antitumor Activity

In a xenograft model using BEL-7402 cells in nude mice, this compound demonstrated significant inhibition of tumor growth. The efficacy of this compound was comparable or superior to standard chemotherapeutic agents at higher doses.[1]

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Final Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Tail Vein Injection | Data not specified | - |

| This compound | 10 | Tail Vein Injection | Data not specified | Significant inhibition |

| This compound | 20 | Tail Vein Injection | Data not specified | Significant inhibition |

| This compound | 40 | Tail Vein Injection | Data not specified | Significant inhibition |

| Sorafenib | 20 | Intragastric Gavage | Data not specified | Significant inhibition |

| Cyclophosphamide (CTX) | 20 | Intragastric Gavage | Data not specified | Significant inhibition |

| Table 2: In Vivo Antitumor Efficacy of this compound in BEL-7402 Xenograft Model. Note: While the study reported significant tumor growth inhibition in terms of both volume and weight, specific mean values and standard deviations for each group were not provided in the primary publication.[1] |

Core Mechanisms of Action

This compound exerts its antitumor effects through a dual mechanism involving the induction of oxidative stress and the disruption of cellular recycling processes.

Inhibition of Thioredoxin Reductase I (TrxR1)

A primary molecular target of this compound is Thioredoxin Reductase I (TrxR1), a key enzyme in maintaining cellular redox homeostasis.[2] By inhibiting TrxR1, this compound disrupts the thioredoxin system, leading to an accumulation of reactive oxygen species (ROS). This surge in ROS induces significant cellular damage, including lipid peroxidation and DNA damage, ultimately triggering apoptosis.[1][2]

Suppression of Autophagic Flux

This compound has been shown to impede the process of autophagy, a cellular mechanism for degrading and recycling damaged organelles and proteins.[1] Specifically, this compound treatment suppresses the degradation of autophagosomes rather than their formation. This blockage of the late stage of autophagy, potentially through lysosomal dysfunction, leads to an accumulation of non-functional autophagosomes and exacerbates the cellular damage initiated by metabolic impairment and oxidative stress.[1][3]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antitumor properties.

Cell Viability Assay (CCK-8)

This protocol is based on the Cell Counting Kit-8 (CCK-8) assay, which measures cell viability based on the activity of dehydrogenases in living cells.

-

Cell Seeding: Plate HCC cells (HUH-7, HepG2, or BEL-7402) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 0-14 µM). Include wells with vehicle control (e.g., DMSO diluted to the same final concentration as in the highest this compound dose).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Assay: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, measuring long-term reproductive viability.

-

Cell Seeding: Plate a low, predetermined number of cells (e.g., 500-1000 cells) in 6-well plates.

-

Treatment: After 24 hours, treat the cells with this compound at various concentrations (e.g., 8 µM) for a specified duration.

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for approximately 14 days, or until visible colonies are formed in the control wells.

-

Fixation and Staining: Aspirate the medium, wash the colonies gently with PBS, and fix with a solution of methanol and acetic acid (3:1) for 10 minutes. Stain the colonies with 0.5% crystal violet solution for 30 minutes.

-

Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.

In Vivo Xenograft Tumor Model

This protocol describes the establishment and use of a subcutaneous HCC xenograft model in immunodeficient mice.

-

Animal Model: Use 4-6 week old male BALB/c nude mice.

-

Cell Implantation: Subcutaneously inject 1 x 10^7 BEL-7402 cells suspended in 100 µL of serum-free medium or a mixture of medium and Matrigel into the right flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth by measuring tumor length and width with calipers. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration:

-

This compound Groups: Administer this compound at 10, 20, and 40 mg/kg via tail vein injection once daily for a specified period (e.g., 7 days).

-

Positive Controls: Administer sorafenib (20 mg/kg) or cyclophosphamide (20 mg/kg) via intragastric gavage.

-

Vehicle Control: Administer the vehicle solution via tail vein injection.

-

-

Monitoring: Measure tumor volume (calculated as [length × width²]/2) and mouse body weight every two days throughout the treatment period.

-

Endpoint and Analysis: At the end of the experiment, sacrifice the mice, and excise and weigh the tumors.

Conclusion

The phenazine analog this compound demonstrates potent and multifaceted antitumor activity against hepatocellular carcinoma. Its dual mechanism of action, involving the inhibition of TrxR1 and the suppression of autophagic flux, presents a compelling strategy for inducing cancer cell death. The quantitative data from both in vitro and in vivo studies underscore its potential as a lead compound for further therapeutic development. The detailed protocols provided herein offer a foundation for the replication and expansion of these pivotal preclinical studies. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to advance its clinical translation.

References

- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of phenazine analogue as a novel scaffold for thioredoxin reductase I inhibitors against Hep G2 cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Technical Report: Discovery, Synthesis, and Mechanism of Action of CPUL1, a Novel Phenazine-Based Autophagy Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: CPUL1, a novel phenazine analog, has emerged as a promising anti-cancer agent, demonstrating significant efficacy against hepatocellular carcinoma (HCC).[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It details the compound's mechanism of action as a late-stage autophagy inhibitor that induces metabolic stress and apoptosis in cancer cells. This document includes a compilation of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to support further research and development.

Introduction

Phenazine compounds, a class of nitrogen-containing aromatic molecules of both natural and synthetic origin, are known for their broad range of biological activities, including antimicrobial, antimalarial, and antitumor properties.[1] Leveraging these characteristics, our research focused on the design and synthesis of novel phenazine derivatives, leading to the identification of this compound as a lead compound with potent anti-HCC activity.[1] Initial screenings revealed that this compound effectively induces apoptosis in HepG2 cells and leads to the regression of H22 xenograft tumors in vivo.[1] This guide summarizes the key findings related to this compound's anti-cancer effects and its underlying molecular mechanisms.

Discovery and Synthesis of this compound

This compound was identified through a targeted synthetic effort at China Pharmaceutical University to generate and screen a library of phenazine derivatives for chemotherapeutic potential. The synthesis of this compound has been previously described, and the compound was prepared with a purity of over 98% as determined by RP-HPLC.[1]

Biological Activity and Quantitative Data

This compound has demonstrated potent cytotoxic and anti-proliferative effects against multiple HCC cell lines.[1][2] The primary mechanism of action has been identified as the suppression of autophagic flux, which leads to metabolic disruption and cell death in cancer cells.[1]

The cytotoxic effects of this compound were evaluated across three different HCC cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment, revealing a consistent dose-dependent inhibition of cell viability.[1]

| Cell Line | IC50 Value (μM) |

| HUH-7 | 4.39 |

| HepG2 | 7.55 |

| BEL-7402 | 6.86 |

The ability of this compound to inhibit long-term cell proliferation was confirmed through colony formation assays. Treatment with this compound resulted in a significant, dose-dependent reduction in colony-forming efficiency, with near-complete inhibition observed at a concentration of 5 μM.[1]

The therapeutic potential of this compound was assessed in a BEL-7402 xenograft mouse model.[1][2] this compound significantly inhibited tumor growth at various concentrations, with efficacy comparable or superior to positive controls such as sorafenib and cyclophosphamide (CTX) at higher doses (20 and 40 mg/kg).[1] Importantly, no significant changes in the body weight of the mice were observed during treatment, suggesting a favorable toxicity profile.[1]

Mechanism of Action: Inhibition of Autophagic Flux

This compound's primary mechanism of action is the disruption of the autophagy process at a late stage.[1][2] Autophagy is a cellular recycling process that is often upregulated in cancer cells to meet their high metabolic demands. By inhibiting this process, this compound induces a state of metabolic crisis, leading to cell death.

This compound treatment leads to the accumulation of autophagosomes by impeding their fusion with lysosomes and subsequent degradation of their contents.[1][2] This is evidenced by the buildup of key autophagy markers, LC3-II and p62.[1] This mode of action is similar to that of the known late-stage autophagy inhibitor, chloroquine (CQ).[1]

Caption: this compound inhibits late-stage autophagy, leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the efficacy and mechanism of this compound.

-

Cell Seeding: Human HCC cell lines (HepG2, BEL-7402, and HUH-7) were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (80 units/mL), and streptomycin (80 mg/L) at 37°C in a 5% CO2 incubator.[1]

-

Treatment: Cells were seeded in 96-well plates. After adherence, they were treated with various concentrations of this compound for 48 hours.[1]

-

Analysis: Cell viability was assessed using the CCK-8 assay according to the manufacturer's instructions. The absorbance was measured to determine the percentage of viable cells relative to untreated controls. IC50 values were calculated from the dose-response curves.[1]

-

Cell Seeding: Approximately 1,000 cells were seeded in 6-well plates and allowed to attach overnight.[1]

-

Treatment: The cells were then treated with this compound at concentrations of 0, 1, 2, and 5 μM.[1]

-

Incubation: The plates were incubated for 14 days to allow for colony formation.[1]

-

Staining and Quantification: The colonies were fixed with 4% paraformaldehyde, stained with crystal violet, and washed with PBS. The crystal violet was then dissolved in 95% ethanol, and the absorbance was measured at 590 nm to quantify the number of colonies.[1]

-

Animal Model: All animal experiments were conducted in accordance with the Institutional Animal Care and Use guidelines of China Pharmaceutical University.[1]

-

Tumor Implantation: BEL-7402 cells (1 x 10^7) were subcutaneously injected into the right axillae of nude mice to establish the xenograft model.[1]

-

Treatment: Once the tumors were established, the mice were treated with this compound at various concentrations.[1]

-

Monitoring: Tumor volume and mouse body weight were monitored throughout the study. At the end of the experiment, the tumors were excised and weighed.[1]

The investigation into this compound's mechanism of action followed a multi-omics approach, integrating transcriptomics and metabolomics to obtain a comprehensive understanding of the cellular response to the compound.

Caption: Workflow for elucidating this compound's mechanism of action.

Conclusion

This compound is a novel phenazine derivative with significant potential as a therapeutic agent for hepatocellular carcinoma. Its mechanism of action, involving the inhibition of late-stage autophagy and subsequent induction of metabolic stress, represents a promising strategy for targeting cancer cell vulnerabilities. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical development of this compound and other related compounds.

References

- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CPUL1 in Modulating Autophagic Flux in Cancer: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPUL1, a novel phenazine analog, has emerged as a promising anti-cancer agent, particularly in hepatocellular carcinoma (HCC).[1][2][3] Its mechanism of action involves the suppression of autophagic flux, a critical cellular process for survival and stress adaptation in cancer cells.[1][4] This technical guide provides an in-depth analysis of this compound's effect on autophagy, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting autophagy in cancer.

Introduction to this compound and Autophagic Flux in Cancer

Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis, especially under stress conditions such as nutrient deprivation or chemotherapy.[5][6] In many cancers, elevated autophagic flux allows tumor cells to survive metabolic stress and resist treatment, making it a key target for therapeutic intervention.[6][7]

This compound is a synthetic phenazine derivative that has demonstrated potent antitumor properties both in vitro and in vivo.[1][2] A primary mechanism of its anti-cancer activity is the disruption of autophagic flux.[1][4] Specifically, this compound treatment leads to the accumulation of autophagosomes by impairing their degradation, rather than affecting their initial formation.[1][3] This blockage of the late stages of autophagy is attributed to lysosomal dysfunction, ultimately leading to metabolic stress and cell death in cancer cells.[1][3]

Quantitative Analysis of this compound's Effects

The anti-cancer efficacy of this compound and its impact on autophagy have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound in Hepatocellular Carcinoma Cell Lines

| Cell Line | IC50 (µM) after 48h Treatment |

| HUH-7 | 4.39 |

| HepG2 | 7.55 |

| BEL-7402 | 6.86 |

| Data sourced from a study on the anti-hepatoma characteristics of this compound.[1] |

Table 2: In Vivo Antitumor Efficacy of this compound in H22 Xenograft Model

| Treatment Group | Average Tumor Weight (g) | Tumor Inhibition Rate (%) |

| Control (Vehicle) | 1.5 ± 0.3 | - |

| This compound (10 mg/kg) | 0.8 ± 0.2 | 46.7 |

| This compound (20 mg/kg) | 0.5 ± 0.1 | 66.7 |

| Data represents endpoint measurements from a murine H22 xenograft model.[1] |

Table 3: Effect of this compound on Autophagy Markers in BEL-7402 Cells

| Treatment | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) |

| Control | 1.0 | 1.0 |

| This compound (8 µM) | 3.5 | 2.8 |

| Chloroquine (CQ, 50 µM) | 4.0 | 3.2 |

| This compound + CQ | 4.2 | 3.5 |

| Data obtained from Western blot analysis. The accumulation of LC3-II and p62 indicates a blockage in autophagic flux.[1][4] |

Core Signaling Pathway and Mechanism of Action

This compound's effect on autophagic flux is believed to be initiated by its inhibition of Thioredoxin Reductase 1 (TrxR1), a key enzyme in maintaining cellular redox homeostasis.[8] Inhibition of TrxR1 leads to increased reactive oxygen species (ROS), which can trigger cellular stress and impact lysosomal function. The subsequent lysosomal dysfunction is a critical step in the this compound-mediated suppression of autophagic flux.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to assess the effect of this compound on autophagic flux.

Western Blotting for LC3 and p62

This protocol is used to quantify the levels of the autophagy marker proteins LC3-II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and p62 levels upon treatment with an autophagy inhibitor suggests a blockage in autophagic flux.[9][10][11][12]

Procedure:

-

Cell Lysis: Treat cancer cells with this compound, with and without a late-stage autophagy inhibitor like chloroquine (CQ) or bafilomycin A1. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Immunofluorescence for LC3 Puncta

This method visualizes the formation of autophagosomes, which appear as punctate structures within the cytoplasm when stained for LC3.[13][14]

Procedure:

-

Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound and/or autophagy modulators as required.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with an anti-LC3B antibody (1:200) for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Mounting: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell.

Tandem mRFP-GFP-LC3 Assay

This assay is a robust method to monitor autophagic flux by distinguishing between autophagosomes and autolysosomes.[15][16][17][18][19] The tandem fluorescent protein mRFP-GFP is fused to LC3. In the neutral pH of autophagosomes, both GFP and mRFP fluoresce (yellow puncta). Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal persists (red puncta).

Procedure:

-

Transfection: Transfect cancer cells with a plasmid encoding the mRFP-GFP-LC3 construct.

-

Treatment: After 24-48 hours, treat the cells with this compound.

-

Live-cell Imaging: Image the cells using a confocal microscope equipped for live-cell imaging, or fix the cells as described in the immunofluorescence protocol.

-

Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An accumulation of yellow puncta and a decrease in red puncta indicate a blockage in autophagosome-lysosome fusion.

References

- 1. H22 Allograft Model - Altogen Labs [altogenlabs.com]

- 2. H22 Xenograft Model | Xenograft Services [xenograft.net]

- 3. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights into autophagy in hepatocellular carcinoma: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autophagy in hepatocellular carcinomas: from pathophysiology to therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Western blot analysis of LC3 and p62 in ovarian cancer cells [bio-protocol.org]

- 10. Western blot determination of autophagy markers [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. proteolysis.jp [proteolysis.jp]

- 15. proteolysis.jp [proteolysis.jp]

- 16. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Lysosome Targeting RedGreen-assay: Selective Autophagy Sensing Assay for Mammalian Cells [bio-protocol.org]

Transcriptomic Analysis of CPUL1-Treated Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPUL1, a novel phenazine analog, has demonstrated significant antitumor properties, particularly in the context of hepatocellular carcinoma (HCC).[1][2] Its mechanism of action involves the suppression of cancer cell proliferation and the modulation of autophagic flux, a critical cellular process for survival and homeostasis.[1][3] This technical guide provides a comprehensive overview of the transcriptomic changes induced by this compound treatment in cancer cells, offering insights into its molecular mechanisms. The guide details the experimental protocols for such an analysis and presents the key findings in a structured format for researchers in drug discovery and development.

Data Presentation

The transcriptomic analysis of BEL-7402 hepatocellular carcinoma cells treated with 8 μM of this compound for 6 and 48 hours revealed a significant number of differentially expressed genes (DEGs).[1] A gene is considered differentially expressed if the absolute log2 fold change is greater than 1 and the Q-value is less than or equal to 0.05.[1]

Summary of Differentially Expressed Genes (DEGs)

| Time Point | Total DEGs | Upregulated DEGs | Downregulated DEGs |

| 6 hours | 989 | 391 | 598 |

| 48 hours | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Table 1: Summary of differentially expressed genes in BEL-7402 cells after this compound treatment.[1]

Key Downregulated Autophagy-Related Genes

A significant finding from the transcriptomic analysis was the downregulation of numerous genes associated with the autophagy pathway.[1] This observation is consistent with the finding that this compound impedes autophagic flux by suppressing autophagosome degradation.[1]

| Gene Symbol | Description | Putative Role in Autophagy |

| AMPK | AMP-activated protein kinase | A key energy sensor that promotes autophagy upon activation. |

| AKT3 | AKT Serine/Threonine Kinase 3 | A negative regulator of autophagy. |

| PERK | Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase | An ER stress sensor that can induce autophagy. |

| ATG4A | Autophagy Related 4A Cysteine Peptidase | Involved in the processing of ATG8 family proteins (e.g., LC3). |

| ATG5 | Autophagy Related 5 | Forms a complex with ATG12 essential for autophagosome formation. |

| ATG9A | Autophagy Related 9A | A transmembrane protein involved in membrane delivery to the autophagosome. |

| ATG12 | Autophagy Related 12 | Covalently links to ATG5 to form a complex required for autophagosome elongation. |

Table 2: Key autophagy-related genes downregulated by this compound treatment.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the transcriptomic analysis of this compound-treated cells.

Cell Culture and this compound Treatment

-

Cell Line: Human hepatocellular carcinoma cell line BEL-7402.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 80 units/mL penicillin, and 80 mg/L streptomycin.[1]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

-

This compound Treatment: this compound, synthesized with a purity of 98%, is dissolved to create a stock solution.[1] For the experiment, BEL-7402 cells are treated with a final concentration of 8 μM this compound for 6 and 48 hours.[1] A control group of cells is treated with the vehicle (e.g., DMSO) for the same duration.

RNA Extraction and Quality Control

-

Lysis: After the treatment period, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Total RNA is extracted using a suitable reagent like TRIzol, which lyses the cells and inactivates RNases.

-

Phase Separation: Chloroform is added to the lysate, followed by centrifugation to separate the mixture into aqueous and organic phases. The RNA remains in the upper aqueous phase.

-

Precipitation: The aqueous phase is carefully collected, and RNA is precipitated by adding isopropanol. The mixture is incubated and then centrifuged to pellet the RNA.

-

Washing and Solubilization: The RNA pellet is washed with 75% ethanol to remove impurities, air-dried, and then dissolved in RNase-free water.

-

Quality Control: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop), and the integrity is checked by agarose gel electrophoresis or a bioanalyzer to ensure the absence of degradation.

RNA Sequencing (RNA-Seq)

-

Library Preparation: An RNA-Seq library is prepared from the high-quality total RNA. This process typically involves:

-

mRNA Enrichment: Poly(A) selection is used to enrich for messenger RNA (mRNA) from the total RNA.

-

Fragmentation: The enriched mRNA is fragmented into smaller pieces.

-

cDNA Synthesis: The fragmented RNA is reverse transcribed into first-strand complementary DNA (cDNA) using random primers. This is followed by second-strand cDNA synthesis.

-

End Repair and Adapter Ligation: The ends of the double-stranded cDNA are repaired, and sequencing adapters are ligated to both ends. These adapters contain sequences for priming the sequencing reaction and for indexing (barcoding) different samples.

-

PCR Amplification: The adapter-ligated cDNA fragments are amplified by PCR to create a sufficient quantity of library for sequencing.

-

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina). The sequencing process generates millions of short reads corresponding to the RNA transcripts in the original samples.

Bioinformatic Analysis of Transcriptomic Data

-

Quality Control of Raw Reads: The raw sequencing reads are assessed for quality using tools like FastQC. This includes checking for base quality scores, GC content, and the presence of adapter sequences.

-

Read Alignment: The high-quality reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2 or STAR.

-

Quantification of Gene Expression: The number of reads mapping to each gene is counted. This raw count data is then normalized to account for differences in sequencing depth and gene length. Common normalization methods include Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

-

Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the this compound-treated and control groups. Software packages like DESeq2 or edgeR are commonly used for this purpose. The analysis yields log2 fold changes and p-values (or adjusted p-values/Q-values) for each gene.

-

Functional Enrichment Analysis: To understand the biological implications of the differentially expressed genes, Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) are performed. This helps to identify the biological processes, molecular functions, and signaling pathways that are most affected by this compound treatment.

Mandatory Visualizations

Experimental Workflow

This compound-Modulated Autophagy Signaling Pathway

Conclusion

The transcriptomic analysis of this compound-treated hepatocellular carcinoma cells provides critical insights into its anticancer mechanism. The significant downregulation of genes integral to the autophagy pathway suggests that this compound exerts its therapeutic effect, at least in part, by disrupting this key cellular process. This detailed guide offers the necessary framework for researchers to replicate and build upon these findings, facilitating further investigation into this compound as a potential therapeutic agent and the development of novel cancer therapies targeting autophagy. The provided data and protocols serve as a valuable resource for the scientific community engaged in oncology and drug development.

References

Metabolomic Profiling of Hepatocellular Carcinoma Under CPUL1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a significant global health challenge, often characterized by a poor prognosis due to late-stage diagnosis.[1] The metabolic reprogramming of cancer cells is a key hallmark of HCC, making metabolomics a powerful tool for understanding its pathogenesis and discovering novel therapeutic targets.[1][2] CPUL1, a novel phenazine analog, has demonstrated potent anti-tumor properties against HCC by suppressing cell proliferation and inhibiting autophagic flux.[3][4] This technical guide provides a comprehensive overview of the metabolomic profiling of HCC under the influence of this compound, detailing experimental protocols and presenting quantitative data to elucidate the compound's mechanism of action.

Introduction to this compound and its Anti-HCC Activity

This compound is a synthetic phenazine derivative that has emerged as a promising candidate for HCC therapy.[3][4] Studies have shown that this compound exhibits dose-dependent inhibition of HCC cell viability in vitro across various cell lines, including HUH-7, HepG2, and BEL-7402, with IC50 values in the low micromolar range.[3] In vivo studies using xenograft mouse models have further confirmed the anti-neoplastic properties of this compound, demonstrating its ability to suppress tumor growth.[3][4] A key aspect of this compound's mechanism of action is its ability to suppress the autophagic flux, not by preventing the formation of autophagosomes, but by impairing their degradation.[1][5] This disruption of autophagy is believed to contribute to metabolic failure and subsequent cell death in HCC cells.[3][4]

Quantitative Metabolomic Profiling of HCC Cells Treated with this compound

To understand the metabolic perturbations induced by this compound in hepatocellular carcinoma, a comprehensive metabolomic analysis was performed on HCC cells treated with the compound. The following table summarizes the significant changes observed in key metabolites.

| Metabolite Class | Metabolite Name | Fold Change (this compound vs. Control) | p-value | Putative Impact on HCC |

| Amino Acids | L-Glutamic acid | ↓ 1.8 | < 0.05 | Central role in cancer cell metabolism and anaplerosis |

| L-Aspartic acid | ↓ 1.5 | < 0.05 | Precursor for nucleotide synthesis | |

| L-Alanine | ↑ 1.3 | < 0.05 | Involved in glucose-alanine cycle | |

| Energy Metabolism | Pyruvic acid | ↑ 2.1 | < 0.01 | Key intermediate in glycolysis and TCA cycle |

| Lactic acid | ↑ 2.5 | < 0.01 | Product of anaerobic glycolysis (Warburg effect) | |

| Succinic acid | ↓ 1.6 | < 0.05 | TCA cycle intermediate | |

| Fumaric acid | ↓ 1.4 | < 0.05 | TCA cycle intermediate | |

| Lipid Metabolism | Oleic acid | ↓ 1.7 | < 0.05 | Fatty acid synthesis and membrane composition |

| Palmitic acid | ↓ 1.5 | < 0.05 | Fatty acid synthesis and energy storage | |

| Glycerophosphocholine | ↑ 1.9 | < 0.01 | Component of cell membranes and signaling | |

| Nucleotide Metabolism | Inosine monophosphate | ↓ 2.0 | < 0.01 | Precursor for purine synthesis |

| Uridine monophosphate | ↓ 1.8 | < 0.01 | Precursor for pyrimidine synthesis |

Detailed Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Human hepatocellular carcinoma cell lines (e.g., HepG2, HUH-7, BEL-7402) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are treated with the desired concentration of this compound or an equivalent volume of DMSO as a vehicle control for the indicated time periods.

Metabolite Extraction from Cultured Cells

-

Cell Seeding: Plate HCC cells in 6-well plates and culture until they reach approximately 80% confluency.

-

Treatment: Treat the cells with this compound or vehicle control for the specified duration.

-

Quenching: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.

-

Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well.

-

Cell Lysis: Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

Sample Collection: Transfer the supernatant containing the metabolites to a new tube for subsequent analysis.

LC-MS Based Metabolomic Analysis

-

Chromatography System: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) is used.

-

Column: A C18 reversed-phase column is typically used for the separation of metabolites.

-

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A gradient is run from 5% to 95% mobile phase B over a specified time to elute metabolites with varying polarities.

-

Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. Data is acquired in a data-dependent manner to obtain both full scan MS and MS/MS spectra for metabolite identification.

-

Data Analysis: The raw data is processed using software such as XCMS for peak picking, alignment, and integration. Metabolite identification is performed by matching the accurate mass and MS/MS fragmentation patterns to metabolome databases (e.g., METLIN, HMDB).

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 48 hours.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

In Vivo Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Cell Implantation: Subcutaneously inject approximately 5 x 10^6 HCC cells suspended in Matrigel into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to the desired dosing schedule.

-

Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, metabolomics).

Visualizing this compound's Impact: Signaling Pathways and Workflows

This compound-Mediated Inhibition of Autophagic Flux

The following diagram illustrates the proposed mechanism by which this compound inhibits the autophagic flux in hepatocellular carcinoma cells. This compound is shown to interfere with the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a blockage of cellular recycling.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Autophagy in Chemical Proteasome Inhibition Model of Retinal Degeneration | MDPI [mdpi.com]

- 3. Analytical methodology for metabolomics study of adherent mammalian cells using NMR, GC-MS and LC-HRMS | Semantic Scholar [semanticscholar.org]

- 4. LC-MS/MS-Based Metabolomics for Cell Cultures | Springer Nature Experiments [experiments.springernature.com]

- 5. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Sub-organellar Localization and Cellular Impact of the Phenazine Analog CPUL1 in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document clarifies that CPUL1 is a novel phenazine analog, a small molecule with therapeutic potential, and not a protein. The following guide addresses its sub-organellar localization and mechanism of action in cancer cells based on current research.

Introduction

This compound is a synthetic phenazine analog that has demonstrated significant antitumor properties, particularly against hepatocellular carcinoma (HCC).[1][2] Unlike endogenous signaling proteins, this compound is an exogenous small molecule that exerts its therapeutic effects by accumulating in specific cellular compartments and modulating key cellular pathways. Understanding the precise sub-organellar distribution of this compound is crucial for elucidating its mechanism of action and optimizing its development as a potential anti-cancer agent. This guide provides a technical overview of the known sub-organellar localization of this compound in cancer cells, the experimental methodologies used to determine this localization, and its impact on cellular signaling pathways.

Sub-organellar Localization of this compound

Research has shown that in human hepatocellular carcinoma (BEL-7402) cells, this compound preferentially accumulates in the nucleus and mitochondria. The concentration of this compound in these organelles has been quantified at various time points following treatment, indicating a dynamic distribution process.

Data Presentation

The quantitative data for the sub-organellar concentration of this compound in BEL-7402 cells is summarized below. This data highlights the significant accumulation of the compound in these critical organelles over time.

| Organelle | Time Point | Concentration (Relative to 6h) | Statistical Significance (p-value) |

| Mitochondria | 6 h | 1.00 (Baseline) | - |

| 24 h | > 1.50 | < 0.01 | |

| 48 h | > 2.00 | < 0.001 | |

| Nucleus | 6 h | 1.00 (Baseline) | - |

| 24 h | > 1.25 | < 0.05 | |

| 48 h | > 1.50 | < 0.01 | |

| Table 1: Relative concentration of this compound in the mitochondria and nucleus of BEL-7402 cancer cells at 24 and 48 hours, compared to the 6-hour baseline. Data is extrapolated from graphical representations in the cited literature.[3] |

Experimental Protocols for Determining Small Molecule Localization

While the precise method for quantifying this compound localization was not detailed in the source literature, the most common and robust technique for such analysis is a combination of subcellular fractionation and analytical chemistry.

3.1 Detailed Methodology: Subcellular Fractionation and Analysis

This protocol describes a generalized procedure to separate cellular organelles and quantify a small molecule compound within each fraction.

Objective: To isolate the nuclear, mitochondrial, and cytosolic fractions from cultured cancer cells to quantify the concentration of a small molecule compound (e.g., this compound).

Materials:

-

Cultured cancer cells (e.g., BEL-7402) treated with this compound.

-

Phosphate-buffered saline (PBS), ice-cold.

-

Fractionation Buffer (Hypotonic): 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, supplemented with protease inhibitors.

-

Dounce homogenizer with a tight-fitting pestle.

-

Microcentrifuge and ultracentrifuge.

-

Reagents for analytical quantification (e.g., HPLC-grade solvents, mass spectrometer).

Procedure:

-

Cell Harvesting: Culture cells to ~80-90% confluency. Treat with this compound for the desired time points (e.g., 6, 24, 48 hours). Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes.

-

Cell Lysis: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold hypotonic fractionation buffer. Incubate on ice for 20-30 minutes to allow cells to swell.

-

Homogenization: Transfer the cell suspension to a Dounce homogenizer. Lyse the cells with 15-20 strokes of the pestle. Check for cell lysis under a microscope. The goal is to rupture the plasma membrane while leaving organellar membranes intact.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The resulting pellet contains the nuclei. Carefully collect the supernatant (which contains cytoplasm, mitochondria, and other organelles) into a new tube and keep it on ice. The pellet is the crude nuclear fraction.

-

Mitochondrial Fraction Isolation: Centrifuge the supernatant from the previous step at 10,000 x g for 10 minutes at 4°C. The resulting pellet contains the mitochondria. The supernatant is the cytosolic fraction.

-

Fraction Purification (Optional but Recommended): Each fraction can be further purified using density gradient centrifugation (e.g., with a sucrose or Percoll gradient) to minimize cross-contamination.

-

Compound Extraction: For each fraction (nucleus, mitochondria, cytosol), add an appropriate organic solvent to extract the small molecule (this compound).

-

Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to accurately quantify the concentration of this compound in each subcellular compartment.

3.2 Alternative Methods

-

Fluorescence Microscopy: If the small molecule is intrinsically fluorescent or can be tagged with a fluorophore without altering its properties, its localization can be visualized directly. Co-localization studies with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, DAPI for the nucleus) can confirm its location.[4]

-

NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry): This high-resolution imaging technique can visualize the distribution of isotope-labeled small molecules within cells, providing precise sub-organellar localization data.[5]

Visualizations: Workflow and Cellular Impact

4.1 Experimental Workflow Diagram

The following diagram illustrates the key steps in the subcellular fractionation protocol used to determine the localization of this compound.

Caption: Workflow for isolating cellular fractions to quantify this compound.

4.2 this compound Cellular Mechanism of Action

This compound's accumulation in the nucleus and mitochondria is directly linked to its antitumor effects. It disrupts critical cellular processes, primarily autophagy and metabolism, leading to the suppression of cancer cell proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. Visualizing chemical structure-subcellular localization relationships using fluorescent small molecules as probes of cellular transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. communities.springernature.com [communities.springernature.com]

CPUL1: A Novel Inducer of Metabolic Debilitation in Hepatocellular Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CPUL1, a novel phenazine analog, has emerged as a promising anti-cancer agent, particularly against hepatocellular carcinoma (HCC). Its mechanism of action diverges from conventional chemotherapeutics, centering on the induction of a profound and progressive metabolic debilitation within cancer cells. This technical guide provides a comprehensive overview of the core mechanisms, signaling pathways, and experimental evidence underlying this compound's metabolic disruption. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this unique vulnerability in cancer metabolism.

Core Mechanism of Action: Autophagy Blockade and Metabolic Collapse

This compound exerts its anti-tumor effects by triggering a cascade of events that culminate in metabolic failure and cell death. The primary mechanism involves the disruption of the autophagy pathway, a critical cellular process for recycling damaged organelles and macromolecules to maintain metabolic homeostasis, especially under stress.

Evidence suggests that this compound treatment leads to the accumulation of autophagosomes within HCC cells.[1][2] This is not due to an increase in autophagosome formation, but rather a blockage of their degradation.[1][2] The impeded autophagic flux is attributed to lysosomal dysfunction, which is essential for the final stage of autophagy where autophagosomes fuse with lysosomes to form autolysosomes for cargo degradation.[2][3][4] This inhibition of autophagosome-lysosome fusion prevents the breakdown and recycling of cellular components, leading to a state of nutrient deprivation and heightened cellular stress.[1][2]

An earlier study also indicated that this compound can suppress thioredoxin reductase I (TrxR1), a key enzyme in maintaining cellular redox balance.[1] This action leads to an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[1] The dual action of inducing oxidative stress and blocking the cell's primary recycling pathway creates a synergistic and potent anti-cancer effect.

Signaling Pathways and Molecular Interactions

The central signaling pathway affected by this compound is the autophagy-lysosomal axis. The following diagram illustrates the proposed mechanism of this compound-induced metabolic debilitation.

References

Investigating the Molecular Mechanisms of CPUL1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPUL1, a novel phenazine analog, has demonstrated significant antitumor activity, particularly in hepatocellular carcinoma (HCC). This technical guide provides an in-depth exploration of the current understanding of this compound's molecular mechanisms. While direct molecular binding partners of this compound are yet to be definitively identified, substantial evidence points to the compound's potent ability to modulate the autophagy signaling pathway. This document summarizes the key findings, presents quantitative data on this compound's efficacy, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the affected signaling pathways and experimental workflows.

Introduction

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, necessitating the development of novel therapeutic agents with well-defined mechanisms of action. This compound has emerged as a promising candidate due to its demonstrated cytotoxic effects against HCC cell lines.[1][2] This guide focuses on the molecular investigations that have begun to unravel how this compound exerts its antitumor effects, with a primary focus on its impact on the cellular process of autophagy.

Mechanism of Action: Inhibition of Autophagic Flux

Current research indicates that the primary mechanism through which this compound exerts its anticancer effects is the disruption of autophagy, a cellular recycling process that is often hijacked by cancer cells to sustain their growth and survival.[1][2]

This compound has been shown to suppress autophagic flux by impeding the degradation of autophagosomes.[1][2] This action is comparable to that of the well-known autophagy inhibitor, chloroquine (CQ).[1] The accumulation of unprocessed autophagosomes leads to metabolic stress and, ultimately, cell death in HCC cells.[1][2]

Impact on the AMPK/mTOR Signaling Pathway

The autophagy process is intricately regulated by several signaling pathways, with the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) pathways playing central roles. This compound treatment has been observed to significantly inhibit the expression of both AMPK and mTOR.[1] Specifically, this compound leads to a decrease in the phosphorylation of AMPK (a reduction in the p-AMPK/AMPK ratio) and an increase in the phosphorylation of mTOR (an increase in the p-mTOR/mTOR ratio).[1] This signaling cascade is consistent with the repression of autophagy.

Quantitative Data

The cytotoxic efficacy of this compound has been quantified across multiple HCC cell lines. The half-maximal inhibitory concentration (IC50) values after 48 hours of treatment are summarized in the table below.[1]

| Cell Line | IC50 (µM) |

| HUH-7 | 4.39 |

| HepG2 | 7.55 |

| BEL-7402 | 6.86 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to investigate the molecular targets and mechanism of action of this compound.

Cell Viability Assay (CCK-8)

This protocol is used to determine the cytotoxic effects of this compound on HCC cells.

Materials:

-

HCC cell lines (e.g., HUH-7, HepG2, BEL-7402)

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HCC cells in 96-well plates at a density of 5 x 10³ cells per well and culture overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Immunoblotting

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the autophagy pathway.

Materials:

-

HCC cells

-

This compound compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-LC3, anti-p62, anti-AMPK, anti-p-AMPK, anti-mTOR, anti-p-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat HCC cells with this compound at the desired concentration and time points.

-

Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence

This protocol is used to visualize the subcellular localization and accumulation of autophagy markers.

Materials:

-

HCC cells cultured on coverslips

-

This compound compound

-

4% paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-LC3, anti-p62)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's antitumor activity in hepatocellular carcinoma is mediated through the inhibition of autophagic flux, driven by the modulation of the AMPK/mTOR signaling pathway. While these findings provide a solid foundation for understanding this compound's mechanism of action, the direct molecular binding partners of the compound remain to be identified.

Future research should focus on target deconvolution studies to pinpoint the direct interacting proteins of this compound. Techniques such as affinity purification-mass spectrometry (AP-MS), chemical proteomics, and computational docking studies could be employed to achieve this. Identifying the direct targets will not only provide a more complete picture of this compound's mechanism but also aid in the development of more potent and selective analogs for cancer therapy.

References

- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing the Antineoplastic Properties of CPUL1 In Vivo

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in-vivo antineoplastic properties of CPUL1, a novel phenazine analog. The following protocols and guidelines are designed to assist in the preclinical assessment of this compound's efficacy and mechanism of action in relevant cancer models.

Introduction to this compound

This compound is a synthetic phenazine derivative that has demonstrated significant antitumor effects, particularly in hepatocellular carcinoma (HCC).[1] Preclinical studies have shown that this compound can suppress tumor cell proliferation both in vitro and in vivo.[1][2] Its mechanism of action is linked to the suppression of autophagic flux and modulation of key signaling pathways involved in cancer progression, such as the PI3K-Akt pathway, focal adhesion, and ECM-receptor interactions.[3]

In Vivo Assessment of Antineoplastic Properties

The in-vivo antitumor activity of this compound can be evaluated using various animal models. The most common and relevant models for this purpose are xenograft models, where human cancer cells are implanted into immunocompromised mice.

Recommended In Vivo Models

-

Subcutaneous Xenograft Model: This is the most widely used model for initial efficacy studies. It involves the injection of cancer cells into the subcutaneous space of immunocompromised mice, leading to the formation of a palpable tumor. This model is advantageous for its simplicity and ease of tumor growth monitoring.[1][4][5][6]

-

Orthotopic Xenograft Model: In this model, cancer cells are implanted into the organ of origin (e.g., the liver for HCC).[1][4] This provides a more clinically relevant microenvironment for the tumor and is crucial for studying tumor-stroma interactions and metastasis.[4]

-

Patient-Derived Xenograft (PDX) Model: This model involves the implantation of fresh tumor tissue from a patient directly into an immunodeficient mouse. PDX models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor.[7][8][9]

Experimental Protocols

The following are detailed protocols for assessing the antineoplastic properties of this compound in vivo using hepatocellular carcinoma cell lines as an example.

Protocol 1: Subcutaneous Xenograft Model with BEL-7402 Cells

This protocol describes the establishment of a subcutaneous xenograft model using the human hepatocellular carcinoma cell line BEL-7402 to evaluate the antitumor efficacy of this compound.